molecular formula C23H34N4O4S B15009659 N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline

N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline

Cat. No.: B15009659
M. Wt: 462.6 g/mol
InChI Key: KASPYCRTARDVTC-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline typically involves multiple steps, starting from readily available precursors. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the piperazine ring via nucleophilic substitution. The nitroaniline group is then incorporated through nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are frequently used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt lipid membranes, while the piperazine ring can interact with various receptors and enzymes. The nitroaniline group may participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-aminobenzene
  • **N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-hydroxyaniline

Uniqueness

N-[1-(Adamantan-1-YL)ethyl]-5-(4-methanesulfonylpiperazin-1-YL)-2-nitroaniline is unique due to its combination of an adamantane moiety, a piperazine ring, and a nitroaniline group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H34N4O4S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-5-(4-methylsulfonylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C23H34N4O4S/c1-16(23-13-17-9-18(14-23)11-19(10-17)15-23)24-21-12-20(3-4-22(21)27(28)29)25-5-7-26(8-6-25)32(2,30)31/h3-4,12,16-19,24H,5-11,13-15H2,1-2H3

InChI Key

KASPYCRTARDVTC-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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